molecular formula C8H17O5P B097815 Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS No. 17053-09-7

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Cat. No. B097815
CAS RN: 17053-09-7
M. Wt: 224.19 g/mol
InChI Key: HSSAUZCHJFPHHE-UHFFFAOYSA-N
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Description

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a dioxolane ring. This structure is significant in the field of synthetic organic chemistry due to its utility in various chemical reactions and its potential applications in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of diethyl phosphonate derivatives often involves the reaction of phosphites with aldehydes or ketones. For instance, diethyl 1-phenyl-1-trimethylsiloxymethane phosphonate carbanion reacts with aldehydes and ketones to form α-hydroxyketones, showcasing the versatility of diethyl phosphonate compounds in synthetic applications . Additionally, diethyl (dichloromethyl)phosphonate is prepared and used in the synthesis of alkynes, demonstrating the reactivity of such compounds in forming carbon-carbon triple bonds .

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives can exhibit nearly tetrahedral geometry around the phosphorus atom. For example, diethyl (1-hydroxy-2-butynyl)phosphonate shows this geometry, along with intermolecular and intramolecular hydrogen bonding, which can influence the reactivity and stability of the compound .

Chemical Reactions Analysis

Diethyl phosphonate compounds participate in a variety of chemical reactions. They can undergo coupling reactions with aldehydes to afford pyrromethenone derivatives , act as acyl anion equivalents in the preparation of α-hydroxyketones , and be used as reagents in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into α,β-unsaturated amides . These reactions are crucial for the construction of complex organic molecules with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. These compounds have been synthesized and characterized using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . Their reactivity as corrosion inhibitors has been investigated, with studies showing that the position of substituents on the aromatic ring can significantly affect their inhibition efficiencies . Additionally, the crystal structure of certain diethyl phosphonate derivatives has been elucidated using X-ray diffraction, providing insight into their three-dimensional arrangement and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Applications in Chemistry

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate has been explored in various chemical syntheses. Notable applications include:

  • Synthesis of Phosphorous Ethers : Arbuzov et al. (1957) synthesized new phosphorous, phosphoric and phosphorothionic esters using ethylidene ethers of glycerol, which includes diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate. These compounds were also tested for insecticidal activity (Arbuzov & Yarmukhametova, 1957).

  • Regioselective Synthesis : Fall et al. (2020) reported the synthesis of a compound with excellent yield and high regioselectivity using diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate in a 1,3-dipolar cycloaddition reaction (Fall et al., 2020).

  • Diastereoselective Synthesis : Yuasa et al. (1998) used diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate in the radical cyclisation for synthesizing ω-phosphonic acid analogues of 4-arylkainoids, showing controlled stereochemistry (Yuasa et al., 1998).

  • Hetero-Diels-Alder Reaction : Monbaliu et al. (2010) investigated the hetero-Diels-Alder reaction of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate derivatives as a new route for synthesizing aminophosphonic derivatives of potential interest in medicinal chemistry (Monbaliu et al., 2010).

Applications in Biological Research

In addition to chemical syntheses, diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate finds applications in biological research:

  • Herbicidal Activity : Xiao et al. (2008) synthesized a derivative of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate, demonstrating potent herbicidal activity against certain plant species, suggesting its potential as a herbicide (Xiao et al., 2008).

  • Anticorrosion Properties : Moumeni et al. (2020) explored the synthesis of diethyl (phenylamino)methyl phosphonate derivatives and investigated their use as corrosion inhibitors in industrial processes (Moumeni et al., 2020).

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAUZCHJFPHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1OCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516774
Record name Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

CAS RN

17053-09-7
Record name Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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